molecular formula C19H25NO B1673156 Hexapradol CAS No. 15599-37-8

Hexapradol

Cat. No.: B1673156
CAS No.: 15599-37-8
M. Wt: 283.4 g/mol
InChI Key: ZVRZJTRBWTVKOJ-UHFFFAOYSA-N
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Description

Hexapradol (CAS: 15599-37-8) is a pharmacologically active compound with conflicting classifications across sources. categorizes it as an antidepressant , while describes it as a "new antiulcer drug with cytoprotective action" . However, its inclusion in psychoactive substance lists () and its structural similarity to psychostimulants like pipradrol suggest a primary role in central nervous system (CNS) modulation . The ambiguity in its classification underscores the need for further research to clarify its therapeutic applications.

Properties

CAS No.

15599-37-8

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-amino-1,1-diphenylheptan-1-ol

InChI

InChI=1S/C19H25NO/c1-2-3-6-15-18(20)19(21,16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18,21H,2-3,6,15,20H2,1H3

InChI Key

ZVRZJTRBWTVKOJ-UHFFFAOYSA-N

SMILES

CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Canonical SMILES

CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexapradol

Origin of Product

United States

Preparation Methods

Hexapradol can be synthesized through various methods. One common synthetic route involves the reaction of benzophenone with an appropriate Grignard reagent to form a tertiary alcohol, which is then aminated to yield this compound . The reaction conditions typically involve the use of solvents like ether and the presence of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Hexapradol undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which Hexapradol exerts its effects involves its interaction with the central nervous system. It is believed to act as a psychostimulant by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine . The exact molecular targets and pathways involved in its action are not fully understood, but it is thought to modulate the activity of neurotransmitter receptors and transporters.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Hexapradol belongs to the benzhydryl chemical family, sharing structural motifs with compounds like pipradrol and deoxypipradol (). These molecules typically feature a diphenylmethyl group linked to a piperidine or pyrrolidine ring, which is critical for their CNS activity .

Table 1: Structural Comparison
Compound Core Structure Key Functional Groups CAS Number
This compound Benzhydryl-piperidine Piperidine, diphenylmethyl 15599-37-8
Pipradrol Benzhydryl-pyrrolidine Pyrrolidine, diphenylmethyl 467-60-5
Deoxypipradol Benzhydryl-piperidine Piperidine, diphenylmethyl 519-74-4

Pharmacological Profiles

Mechanism of Action
  • Pipradrol: Well-characterized as a psychostimulant, inhibiting dopamine and norepinephrine reuptake .
  • Deoxypipradol : Structurally similar to pipradrol but with reduced potency and shorter duration of action .
Therapeutic Indications
Table 2: Pharmacodynamic Comparison
Compound Primary Indication Mechanism Abuse Potential
This compound Undefined (CNS/antiulcer) Putative dopamine modulation Unknown
Pipradol ADHD/Narcolepsy Dopamine/Norepinephrine RI High
Deoxypipradol Experimental Dopamine modulation Low

Pharmacokinetic and Clinical Data

This compound

  • No pharmacokinetic data (e.g., half-life, bioavailability) are available in the provided evidence.
  • Mentioned in preclinical contexts (), but lacks human trial data .

Pipradrol

  • Absorption : Rapid oral absorption; peak plasma levels in 1–2 hours.
  • Metabolism : Hepatic, via cytochrome P450 enzymes.
  • Elimination : Renal excretion; half-life ~6–8 hours.

Deoxypipradol

  • Limited pharmacokinetic data due to its experimental status.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexapradol
Reactant of Route 2
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Hexapradol

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